

Spectroscopic Characterization of (E/Z)-N'-Salicylidene-acetohydrazide (NSAH): A Technical Guide

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Compound of Interest

Compound Name: (E/Z)-NSAH

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This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the geometric isomers of N'-Salicylidene-acetohydrazide (NSAH), a member of the hydrazone class of compounds. Due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, a thorough structural elucidation of hydrazones like NSAH is crucial for drug discovery and development.^[1] This document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presents expected data in a comparative format, and illustrates the general workflow for synthesis and characterization.

Introduction to (E/Z)-NSAH

N'-Salicylidene-acetohydrazide (NSAH) is a hydrazone synthesized via the condensation reaction between salicylaldehyde and acetohydrazide. The presence of a carbon-nitrogen double bond (C=N) in the hydrazone linkage gives rise to the possibility of geometric isomerism, resulting in (E) and (Z) diastereomers. The spatial arrangement of the substituents around this double bond can significantly influence the compound's physicochemical properties and biological activity. Therefore, unambiguous identification of each isomer is essential.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **(E/Z)-NSAH** are provided below. These protocols are based on established methods for the characterization of hydrazone derivatives.^{[1][2]}

Synthesis of (E/Z)-NSAH

A general method for the synthesis of hydrazide-hydrazone derivatives involves the condensation of a hydrazide with an aldehyde.^{[1][2]}

Materials:

- Salicylaldehyde (1 mmol)
- Acetohydrazide (1 mmol)
- Absolute Ethanol (25 mL)
- Glacial Acetic Acid (catalytic amount)

Procedure:

- Dissolve acetohydrazide (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
- Add salicylaldehyde (1 mmol) to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.^[2]
- Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).^{[1][2]}
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the precipitated solid by vacuum filtration.
- Wash the crude product with cold ethanol and purify by recrystallization from a suitable solvent to obtain the NSAH product.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of hydrazones, including the stereochemistry around the $\text{C}=\text{N}$ double bond.^[1]

- **Sample Preparation:** Dissolve the NSAH sample in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- **Instrumentation:** Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Internal Standard:** Use Tetramethylsilane (TMS) as an internal standard.^[1]
- **Data Analysis:** The chemical shifts (δ) and coupling constants (J) of the protons and carbons, particularly the imine proton ($-\text{N}=\text{CH}-$), are diagnostic for distinguishing between the (E) and (Z) isomers. The ratio of the isomers in a mixture can be determined by integrating the respective signals in the ^1H NMR spectrum.^[3]

2.2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the NSAH molecule, confirming the formation of the hydrazone linkage.^[1]

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film.
- **Instrumentation:** Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands for the different functional groups.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of NSAH and to study its fragmentation pattern, which can provide further structural confirmation.^[1]

- **Ionization Method:** Obtain the mass spectrum using either Electron Ionization (EI) or Electrospray Ionization (ESI).^[1]

- **Data Analysis:** Identify the molecular ion peak (M^+) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for the (E) and (Z) isomers of NSAH based on typical values for salicylidene hydrazones.

NMR Spectroscopy Data (in DMSO- d_6)

Assignment	(E)-NSAH	(Z)-NSAH
^1H NMR (δ , ppm)		
-OH	~11.5 (s, 1H)	~10.5 (s, 1H)
-NH	~11.0 (s, 1H)	~10.0 (s, 1H)
-N=CH	~8.5 (s, 1H)	~8.0 (s, 1H)
Aromatic-H	6.8-7.8 (m, 4H)	6.8-7.8 (m, 4H)
-CH ₃	~2.1 (s, 3H)	~2.3 (s, 3H)
^{13}C NMR (δ , ppm)		
C=O	~170	~175
C=N	~145	~150
Aromatic-C	115-160	115-160
-CH ₃	~20	~22

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The downfield shift of the imine proton in the E-isomer is a common feature used for isomer identification.

IR Spectroscopy Data

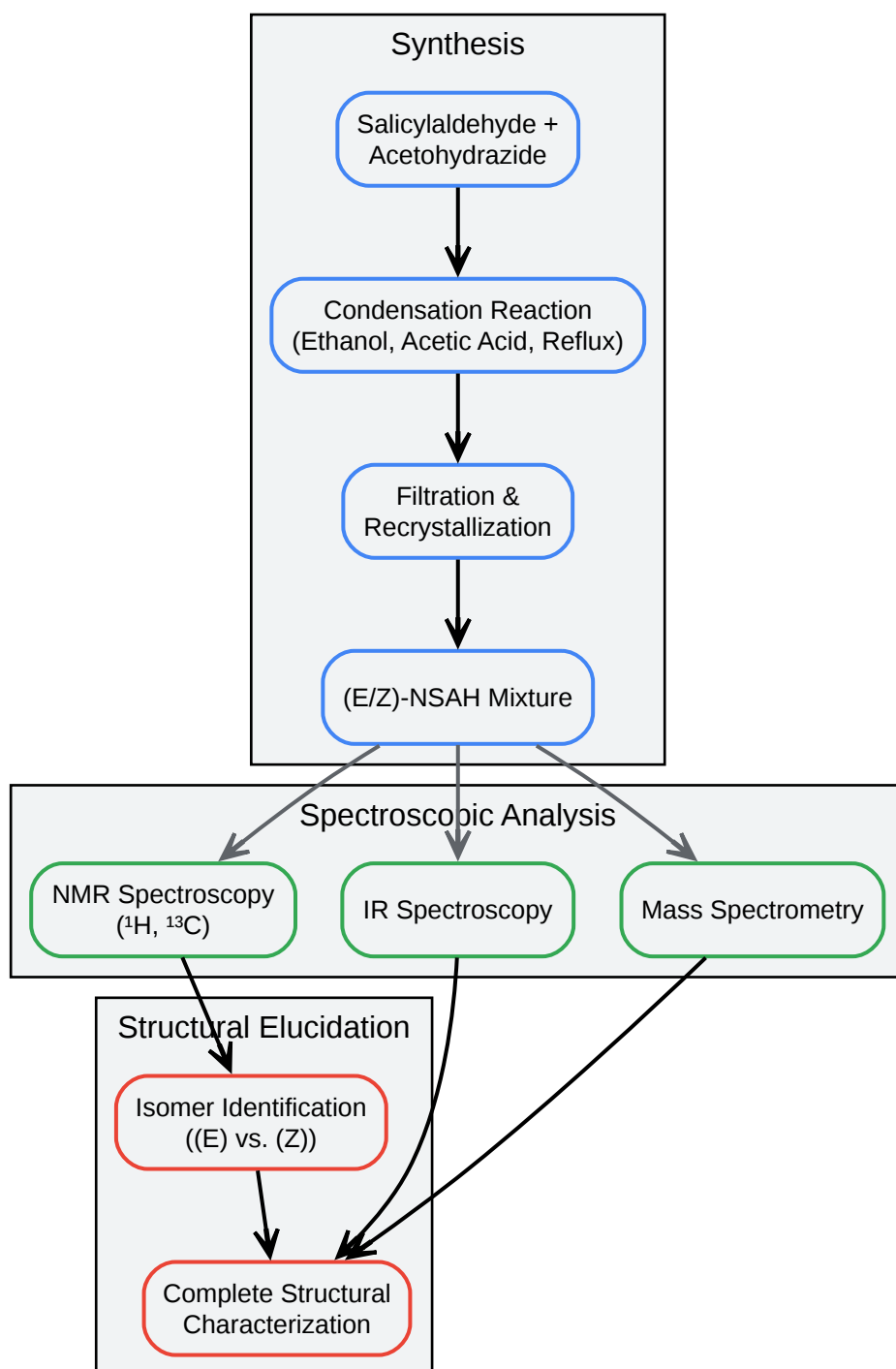
Functional Group	Vibrational Mode	Expected Frequency (cm ⁻¹)
O-H	Stretching	3200-3400 (broad)
N-H	Stretching	3100-3300
C-H (aromatic)	Stretching	3000-3100
C=O (amide I)	Stretching	1660-1680
C=N	Stretching	1600-1630
C=C (aromatic)	Stretching	1450-1600
C-N	Stretching	1250-1350

Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂
Molecular Weight	178.19 g/mol
Expected [M] ⁺ or [M+H] ⁺ (m/z)	178 or 179
Key Fragments (m/z)	Fragments corresponding to the loss of acetyl, salicyl, or other stable neutral molecules.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **(E/Z)-NSAH**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **(E/Z)-NSAH**.

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